molecular formula C9H9N3O2 B1355465 Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate CAS No. 65364-63-8

Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate

Cat. No. B1355465
CAS RN: 65364-63-8
M. Wt: 191.19 g/mol
InChI Key: CGJJSVUMDOTFHU-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate is a chemical compound with the molecular formula C9H9N3O2 . It has a molecular weight of 191.19 . It is used in research and has potential applications in various fields .


Synthesis Analysis

The synthesis of pyrimidine derivatives, which include Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate, involves several steps. These steps include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The synthesis process can be influenced by various factors, including the choice of starting materials and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate is a liquid at room temperature . It should be stored in a sealed container in a dry environment at room temperature . The compound’s InChI code is CGJJSVUMDOTFHU-UHFFFAOYSA-N .

Scientific Research Applications

1. Anti-Inflammatory Applications

  • Summary of Application : Pyrimidines, including Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate, are known to display a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
  • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

2. Antitumor Activity

  • Summary of Application : Pyrano [2,3-d]pyrimidine-2,4-dione derivatives have been synthesized as potential inhibitors against Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage . These inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
  • Methods of Application : The compounds were evaluated for their inhibitory activity towards PARP-1 and examined for their anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines .
  • Results or Outcomes : The synthesized compounds showed promising activity where compounds S2 and S7 emerged as the most potent PARP-1 inhibitors with an IC50 value of 4.06 ± 0.18 and 3.61 ± 0.15 nM, respectively compared to that of Olaparib 5.77 nM . They also showed high cytotoxicity against MCF-7 with IC50 2.65 ± 0.05 and 1.28 ± 1.12 μM, respectively .

3. Antiviral Activity

  • Summary of Application : Indole derivatives, which include pyrimidine derivatives, have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
  • Results or Outcomes : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

4. Synthesis of Substituted Pyridin-2-yl, Quinolin-2-yl

  • Summary of Application : Pyrimidine derivatives have been used in the synthesis of substituted pyridin-2-yl, quinolin-2-yl .
  • Results or Outcomes : The method can be applied to obtain N-isoquinolin-1-yl carbamates, although in lower yields, and ethyl benzo[h]quinolin-2-yl carbamate has also been successfully synthesized .

5. Antiviral Activity

  • Summary of Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, which include pyrimidine derivatives, have been reported as antiviral agents . They showed inhibitory activity against influenza A .
  • Results or Outcomes : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

6. Synthesis of Substituted Pyridin-2-yl, Quinolin-2-yl

  • Summary of Application : Pyrimidine derivatives have been used in the synthesis of substituted pyridin-2-yl, quinolin-2-yl .
  • Results or Outcomes : The method can be applied to obtain N-isoquinolin-1-yl carbamates, although in lower yields, and ethyl benzo[h]quinolin-2-yl carbamate has also been successfully synthesized .

properties

IUPAC Name

ethyl 2-cyano-2-pyrimidin-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7(6-10)8-11-4-3-5-12-8/h3-5,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJJSVUMDOTFHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1=NC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80556853
Record name Ethyl cyano(pyrimidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate

CAS RN

65364-63-8
Record name Ethyl cyano(pyrimidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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